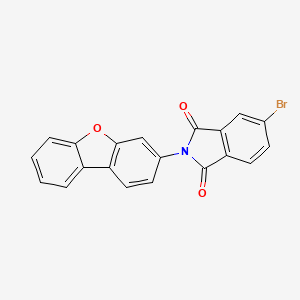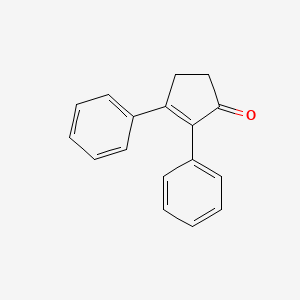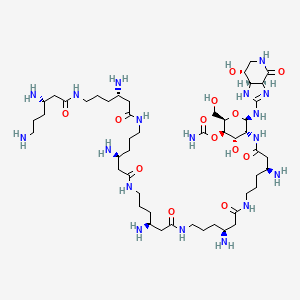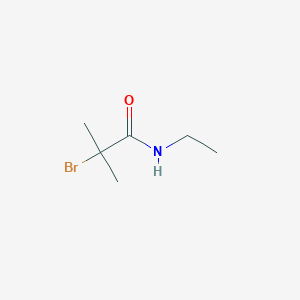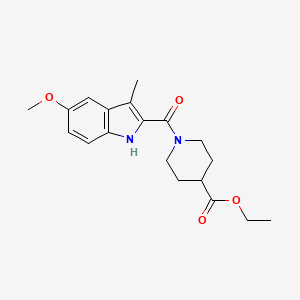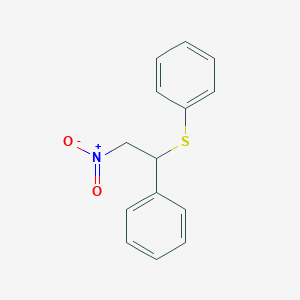methanone CAS No. 1015525-17-3](/img/structure/B14143115.png)
[4-(2,3-Dimethylphenyl)-1-piperazinyl](3-phenyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring linked to a pyrazole moiety through a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated ketone.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrazole derivative with a suitable piperazine compound under controlled conditions.
Introduction of the Methanone Bridge: The final step involves the formation of the methanone bridge, linking the piperazine and pyrazole rings. This can be achieved through a condensation reaction using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanone bridge, converting it to a methanol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Methanol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it may be investigated for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
4-(2,3-Dimethylphenyl)-1-piperazinylmethanol: A reduced form of the compound with a methanol bridge.
4-(2,3-Dimethylphenyl)-1-piperazinylethanone: An analog with an ethanone bridge instead of methanone.
Uniqueness: The unique combination of the piperazine and pyrazole rings, along with the specific substitution pattern, distinguishes 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone from similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1015525-17-3 |
|---|---|
分子式 |
C22H24N4O |
分子量 |
360.5 g/mol |
IUPAC名 |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C22H24N4O/c1-16-7-6-10-20(17(16)2)25-11-13-26(14-12-25)22(27)19-15-23-24-21(19)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3,(H,23,24) |
InChIキー |
IOJPSCUMXNMFKI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(NN=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


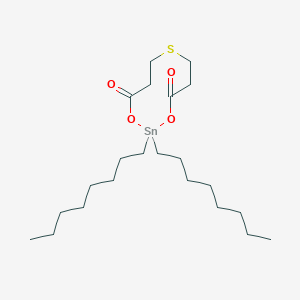
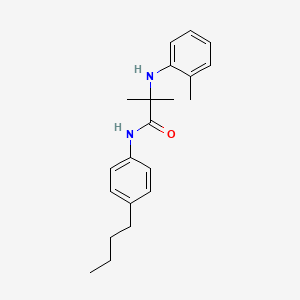
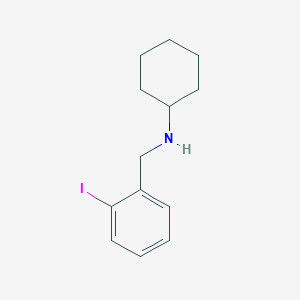
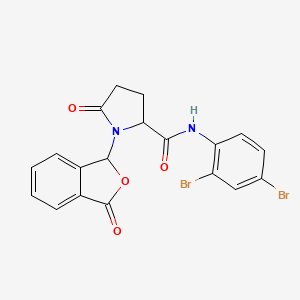
![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)
![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)

